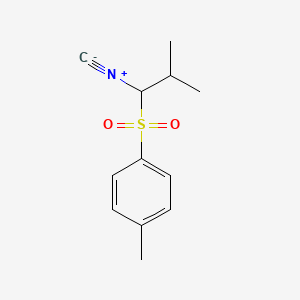

1-Isopropyl-1-tosylmethyl isocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-9(2)12(13-4)16(14,15)11-7-5-10(3)6-8-11/h5-9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCSEJYLWXXSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695820 | |

| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-84-3 | |

| Record name | 1-[(1-Isocyano-2-methylpropyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-1-tosylmethyl isocyanide

Abstract

1-Isopropyl-1-tosylmethyl isocyanide (iso-propyl-TosMIC) is a versatile organic reagent used in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1][2] As a derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC), its utility lies in the unique reactivity conferred by the combination of the tosyl, isocyanide, and isopropyl functional groups.[3][4] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific derivative are not widely published, this document synthesizes data from the parent compound, TosMIC, and related analogues to present a robust, predictive characterization.[5][6] This approach offers a reliable framework for researchers to identify and characterize this compound in a laboratory setting.

Introduction: The Significance of this compound

The parent compound, TosMIC, is a cornerstone reagent in organic synthesis, celebrated for its role in forming five-membered heterocycles like oxazoles and pyrroles through the Van Leusen reaction.[7][8] The introduction of an isopropyl group at the α-carbon modifies the steric and electronic properties of the reagent, offering altered reactivity and selectivity in synthetic transformations. This modification is particularly relevant in drug development, where precise control over molecular architecture is paramount.[1][2]

Accurate characterization of such reagents is the bedrock of reproducible and reliable synthesis. This guide explains the causality behind expected spectroscopic signals, providing a self-validating system for researchers to confirm the identity and purity of this compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is key to understanding its spectroscopic signature. The molecule consists of a central chiral carbon bonded to four distinct groups: an isopropyl group, a tosyl group, an isocyanide group, and a hydrogen atom.

Molecular Formula: C₁₂H₁₅NO₂S[9] Molecular Weight: 237.32 g/mol [9] CAS Number: 58379-84-3[9]

Below is a diagram illustrating the molecular structure, which will be referenced throughout the spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methine proton of the isopropyl group, the α-proton, and the methyl protons.

| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to SO₂) | The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear downfield. |

| ~7.4-7.5 | Doublet | 2H | Ar-H (meta to SO₂) | These protons are less affected by the sulfonyl group and appear slightly upfield compared to the ortho protons. |

| ~4.5-4.7 | Doublet | 1H | α-CH | This proton is adjacent to the electron-withdrawing sulfonyl and isocyanide groups, causing a significant downfield shift. It will be split by the adjacent isopropyl methine proton. |

| ~2.45 | Singlet | 3H | Ar-CH₃ | The methyl group on the toluene ring is a characteristic singlet in this region. |

| ~2.2-2.4 | Multiplet | 1H | iso-propyl CH | This methine proton will be split by the α-proton and the six methyl protons, resulting in a complex multiplet. |

| ~1.1-1.3 | Doublet of Doublets | 6H | iso-propyl CH₃ | The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center, and are thus expected to show slightly different chemical shifts and/or splitting patterns. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ) / ppm (Predicted) | Assignment | Rationale |

| ~165 | N≡C | The isocyanide carbon is typically found in this region. |

| ~145 | Ar-C (ipso to SO₂) | The aromatic carbon directly attached to the sulfonyl group is deshielded. |

| ~140 | Ar-C (ipso to CH₃) | The aromatic carbon bearing the methyl group. |

| ~130 | Ar-CH | Aromatic carbons of the tosyl group. |

| ~128 | Ar-CH | Aromatic carbons of the tosyl group. |

| ~70-75 | α-CH | The α-carbon is significantly shifted downfield due to the adjacent sulfonyl and isocyanide groups. |

| ~30-35 | iso-propyl CH | The methine carbon of the isopropyl group. |

| ~21.5 | Ar-CH₃ | The methyl carbon of the tosyl group. |

| ~18-20 | iso-propyl CH₃ | The two diastereotopic methyl carbons of the isopropyl group may show slightly different chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are the isocyanide and sulfonyl stretches.

| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale |

| ~2140-2160 | Strong, Sharp | N≡C stretch | This is a highly characteristic and strong absorption for the isocyanide functional group. For a related compound, α-tosylbenzyl isocyanide, this peak is at 2131 cm⁻¹.[5][6] |

| ~1320-1340 | Strong | Asymmetric SO₂ stretch | The sulfonyl group exhibits two characteristic strong stretching vibrations. |

| ~1150-1170 | Strong | Symmetric SO₂ stretch | The second characteristic stretching vibration of the sulfonyl group.[5] |

| ~2970-2990 | Medium | C-H stretch (sp³) | Aliphatic C-H stretches from the isopropyl and tosyl methyl groups. |

| ~3020-3050 | Medium-Weak | C-H stretch (sp²) | Aromatic C-H stretches from the tosyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Molecular Ion (M⁺): m/z = 237.0827 (calculated for C₁₂H₁₅NO₂S)

The fragmentation pattern will be influenced by the stability of the resulting fragments. Key expected fragmentation pathways include:

-

Loss of the isopropyl group: [M - C₃H₇]⁺ = m/z 194

-

Cleavage to form the tosyl cation: [C₇H₇SO₂]⁺ = m/z 155

-

Cleavage to form the tropylium ion: [C₇H₇]⁺ = m/z 91

-

Loss of the isocyanide group: [M - CN]⁺ = m/z 211

Caption: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty ATR crystal or the KBr pellet. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak and compare its exact mass to the calculated value. Analyze the major fragment ions to confirm the structure.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers and drug development professionals can confidently identify and characterize this important synthetic reagent. The protocols outlined provide a framework for obtaining high-quality data, ensuring the integrity and reproducibility of their scientific work.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to 1-Isopropyl-1-tosylmethyl isocyanide: A Versatile Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-1-tosylmethyl isocyanide, a key derivative of the versatile TosMIC (p-toluenesulfonylmethyl isocyanide) reagent family. We delve into its fundamental chemical and physical properties, present a detailed, field-proven synthesis protocol with mechanistic insights, and explore its reactivity and broad applications in contemporary organic synthesis. With a focus on the practical needs of researchers, scientists, and drug development professionals, this document offers step-by-step methodologies, safety protocols, and data interpretation guidelines. The unique steric and electronic contributions of the isopropyl group are discussed in the context of reaction outcomes, particularly in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Introduction: The Power of α-Substituted TosMIC Reagents

The advent of p-toluenesulfonylmethyl isocyanide (TosMIC), often called Van Leusen's reagent, marked a significant milestone in synthetic organic chemistry.[1][2] Its trifunctional nature—an isocyanide group, an acidic α-carbon, and a sulfonyl group acting as both an activating and a leaving group—provides a powerful platform for the construction of diverse molecular architectures.[2][3]

This compound extends the utility of the parent compound by introducing a sterically demanding isopropyl substituent at the α-position. This modification is not trivial; it significantly influences the reagent's reactivity and the stereochemical course of its reactions, offering unique synthetic pathways to otherwise inaccessible molecules.[4] This guide elucidates the specific characteristics and strategic applications of this important building block.[5][6]

Core Properties and Specifications

Accurate characterization of a reagent is fundamental to its effective application. The key properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | [6] |

| CAS Number | 58379-84-3 | [7] |

| Molecular Formula | C₁₂H₁₅NO₂S | [7] |

| Molecular Weight | 237.32 g/mol | [7] |

| Appearance | Yellow solid | [5] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)N+#C- | [6] |

Spectroscopic Signature

While a publicly available, peer-reviewed spectrum for this specific derivative is not readily found, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds, such as α-tosylbenzyl isocyanide.[8]

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak is the strong, sharp absorption band for the isocyanide (N≡C) stretch, expected in the region of 2130-2150 cm⁻¹. Other key signals include strong absorptions for the sulfonyl group (S=O) around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).[8]

-

¹H NMR Spectroscopy: The proton spectrum would be characterized by a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a singlet for the tosyl methyl group around 2.4 ppm, and two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the para-substituted phenyl ring. The α-proton, present in the parent TosMIC, is absent here due to the isopropyl substitution.

-

¹³C NMR Spectroscopy: Key signals would include the isocyanide carbon (a quaternary carbon, often broad and in the 160-170 ppm range), the α-carbon atom attached to the sulfonyl and isopropyl groups, carbons of the isopropyl group, the tosyl methyl carbon around 21 ppm, and the aromatic carbons.[8]

Synthesis Protocol: A Guided Workflow

The preparation of this compound is a robust, two-stage process.[9] The causality behind this approach lies in first constructing a stable formamide precursor, which is then dehydrated under controlled conditions to unmask the reactive isocyanide functionality.

Synthesis Overview

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of N-(2-methyl-1-tosylpropyl)formamide

This step is a Mannich-type condensation. Isobutyraldehyde, the carbonyl component, reacts with formamide and p-toluenesulfinic acid. The sulfinic acid serves as the nucleophile, adding to an electrophilic N-acyliminium ion equivalent formed in situ.

Experimental Protocol:

-

Setup: To a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a 1:1 mixture of acetonitrile and toluene (e.g., 50 mL each).

-

Reagent Addition: Add formamide (2.5 eq.), isobutyraldehyde (1.0 eq.), and chlorotrimethylsilane (1.1 eq.). The silyl chloride acts as a Lewis acid to promote the formation of the reactive intermediate.

-

Initial Reaction: Heat the mixture to 50°C under a nitrogen atmosphere for 4-5 hours.

-

Sulfinate Addition: Add p-toluenesulfinic acid (1.5 eq.) to the reaction mixture.

-

Completion: Continue heating at 50°C for an additional 4-5 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formamide intermediate, which can be purified by recrystallization or used directly in the next step.

Stage 2: Dehydration to this compound

The critical dehydration of the formamide is most effectively achieved using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N). The base is crucial to neutralize the HCl generated during the reaction, preventing side reactions.

Experimental Protocol:

-

Setup: In a four-necked flask under a nitrogen atmosphere, dissolve the crude N-(2-methyl-1-tosylpropyl)formamide (1.0 eq.) and triethylamine (5.0 eq.) in anhydrous dichloromethane (DCM) and cool the mixture to -5 to 0°C in an ice-salt bath.

-

Dehydrating Agent Addition: Add a solution of phosphorus oxychloride (2.0 eq.) in DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above 0°C. The excess of reagents ensures the reaction goes to completion.[8]

-

Reaction: Stir the mixture vigorously at 0°C for 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding a cold, dilute aqueous sodium carbonate or sodium hydroxide solution while maintaining stirring.[10]

-

Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product.[10]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. It is a cornerstone reagent for synthesizing polysubstituted five-membered heterocycles, which are prevalent motifs in pharmaceuticals.[1][4]

The Van Leusen Imidazole Synthesis

A flagship application is the Van Leusen three-component reaction for synthesizing substituted imidazoles.[1] An aldehyde, a primary amine, and the α-substituted TosMIC derivative react in the presence of a base.

Caption: Mechanistic pathway of the Van Leusen imidazole synthesis.

This reaction is highly valued in drug discovery for its efficiency in generating libraries of potential therapeutic agents. The isopropyl group on the TosMIC reagent directly populates one of the imidazole ring positions, providing a route to sterically congested and structurally diverse compounds.[4]

Synthesis of Oxazoles and Other Heterocycles

In the absence of an amine, TosMIC derivatives react with aldehydes to form oxazoles.[11] The reaction proceeds through a similar cycloaddition mechanism. This reagent is also instrumental in preparing pyrroles and other heterocyclic systems, making it a versatile tool for medicinal chemists.[12]

Role in Drug Discovery and Materials Science

-

Pharmaceutical Development: This reagent plays a crucial role as a key intermediate in synthesizing potential drug candidates.[5][6] Its ability to facilitate the construction of complex molecular architectures is essential for discovering novel therapeutic agents.[5] For instance, TosMIC chemistry has been pivotal in developing HIV-1 attachment inhibitors by enabling the construction of the core azaindole scaffold.[13]

-

Material Science: The compound is also used in formulating advanced materials, contributing to the development of polymers with enhanced or tailored properties.[5][6]

-

Catalysis: It can serve as a ligand in catalytic processes, where its unique electronic and steric properties can improve reaction rates and selectivity.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Isocyanides as a class are known for their pungent odors and potential toxicity.[14]

Hazard Profile (based on parent TosMIC):

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[15] It may be metabolized to cyanide in the body, which can lead to severe health effects targeting the central nervous and cardiovascular systems.[2][16]

-

Irritation: Causes skin, eye, and respiratory tract irritation.[2][16]

-

Sensitization: May cause allergy or asthma symptoms if inhaled.[17]

Mandatory Handling Procedures:

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood with adequate airflow.[15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15][16]

-

Avoid Inhalation: Avoid breathing dust or fumes. Minimize the generation of dust.[15]

-

First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek immediate medical attention. An antidote kit for cyanide should be available in laboratories where isocyanides are frequently used.[16]

Storage and Stability:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Recommended storage is refrigerated at 2-8°C.[5]

-

Incompatibilities: The compound is moisture-sensitive.[2][16] Keep away from water, strong acids, strong bases, and oxidizing agents.

Conclusion

This compound is more than just a reagent; it is a strategic tool for molecular design. Its defined stereocenter and significant steric bulk provide chemists with a unique handle to influence reaction pathways and construct complex, three-dimensional molecules that are often inaccessible with simpler reagents. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers in both academic and industrial settings can confidently leverage its capabilities to accelerate innovation in drug discovery, materials science, and beyond.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]

- Science of Synthesis. (n.d.). Product Class 7: Isocyanides and Related Compounds. Thieme. Retrieved from a general knowledge of this chemical class.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development. Retrieved from [Link]

-

Hu-kang. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

-

ResearchGate. (2024). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. scbt.com [scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. aksci.com [aksci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Isopropyl-1-tosylmethyl isocyanide: A Versatile Reagent for Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-1-tosylmethyl isocyanide (iso-propyl-TosMIC), a key α-substituted derivative of the renowned Van Leusen reagent, tosylmethyl isocyanide (TosMIC). We delve into the core principles governing its synthesis, physicochemical properties, and multifaceted applications, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic elucidations to empower its effective use in the laboratory. The Chemical Abstracts Service (CAS) number for this compound is 58379-84-3 .[1][2][3]

Introduction: The Significance of α-Alkylated TosMIC Reagents

Tosylmethyl isocyanide (TosMIC) is a cornerstone reagent in synthetic organic chemistry, celebrated for its unique trifecta of functional groups: an isocyanide, a tosyl group, and an acidic α-carbon.[4] This arrangement allows it to act as a versatile C1 synthon for a vast array of transformations, most notably the Van Leusen syntheses of nitriles, oxazoles, and imidazoles.[5]

The strategic advantage of α-alkylation, as seen in this compound, is the introduction of a substituent that can modulate steric and electronic properties. This modification prevents participation in reactions requiring two acidic α-protons (like reductive cyanation of ketones) but unlocks pathways to more complex, polysubstituted molecular architectures that are highly sought after in medicinal chemistry.[6] The isopropyl group, in particular, provides moderate steric bulk, influencing the stereochemical outcomes of reactions and altering the biological activity profiles of the resulting compounds. This reagent is a crucial building block for creating potential drug candidates and advanced polymers.[2][3]

Physicochemical and Spectroscopic Characterization

While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its parent compound, TosMIC, and other alkylated analogs.

Physical Properties

A summary of the key physical and identification properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 58379-84-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₂S | [1][2] |

| Molecular Weight | 237.32 g/mol | [1][2] |

| IUPAC Name | 1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | [2] |

| Appearance | Yellow solid (predicted) | [3] |

| Storage | Store at 0-8 °C, moisture sensitive | [3] |

Predicted Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. The expected key features are summarized in Table 2, based on data from analogous compounds.[6]

| Technique | Expected Features | Rationale & Comparative Data |

| Infrared (IR) | Strong, sharp absorption at ~2130-2150 cm⁻¹ (N≡C stretch). Strong absorptions at ~1330 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric S=O stretch). | The isocyanide stretch is highly characteristic. For α-tosylbenzyl isocyanide, it appears at 2131 cm⁻¹.[6] The tosyl group's S=O stretches are consistently strong and identifiable. |

| ¹H NMR | Signals for the isopropyl group (a doublet for the two methyls, a multiplet for the methine proton), two doublets for the aromatic protons of the tosyl group, and a singlet for the tosyl's methyl group. | The splitting patterns will be distinct and allow for unambiguous assignment of the isopropyl and tosyl moieties. |

| ¹³C NMR | Isocyanide carbon (C≡N) signal in the region of 160-170 ppm. Signals for the isopropyl carbons, the aromatic carbons, the tosyl methyl carbon, and the central α-carbon. | The isocyanide carbon is typically deshielded. For α-tosylbenzyl isocyanide, this signal is at 166.4 ppm.[6] |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z = 237. Fragmentation patterns corresponding to the loss of the isocyanide, isopropyl, and tosyl groups. | High-resolution mass spectrometry would confirm the elemental composition. |

Synthesis of this compound

There are two primary, field-proven strategies for synthesizing α-alkylated TosMIC reagents. The choice of method depends on the availability of starting materials and desired scale.

Method A: Direct Alkylation of TosMIC

This is the most direct approach, leveraging the acidity of the α-proton on the parent TosMIC molecule. The process involves deprotonation with a strong base followed by nucleophilic substitution with an isopropyl halide.

This protocol is adapted from established procedures for the mono-alkylation of TosMIC.[6][7]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tosylmethyl isocyanide (TosMIC) (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Slowly add a strong base, such as sodium hydride (1.1 equiv, 60% dispersion in mineral oil) or n-butyllithium (1.1 equiv, solution in hexanes), to the stirred solution. Maintain the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the TosMIC anion.

-

Alkylation: Add 2-iodopropane (1.2 equiv) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Method B: Formamide Dehydration Route

This two-step approach first constructs the N-formyl precursor from isobutyraldehyde, which is then dehydrated to the isocyanide. This method avoids the direct use of the parent TosMIC reagent.

This protocol is based on the highly reliable procedure for substituted TosMIC reagents published in Organic Syntheses.[8]

Step 1: Synthesis of N-(1-tosyl-2-methylpropyl)formamide

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine acetonitrile and toluene (1:1 v/v). Add isobutyraldehyde (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv).

-

Condensation: Heat the solution to 50 °C for 4-5 hours under a nitrogen atmosphere.

-

Sulfinic Acid Addition: Add p-toluenesulfinic acid (1.5 equiv) to the mixture and continue heating at 50 °C for an additional 4-5 hours.

-

Isolation: Cool the solution to room temperature. Add tert-butyl methyl ether (TBME) to precipitate the product. Collect the solid by filtration, wash with cold TBME, and dry under vacuum to yield the formamide intermediate.

Step 2: Dehydration to this compound

-

Reaction Setup: In a three-neck flask equipped with an overhead stirrer, addition funnel, and thermometer, dissolve the N-(1-tosyl-2-methylpropyl)formamide from Step 1 (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0 equiv). Cool the resulting solution to 0 °C.

-

Dehydration: Add triethylamine (Et₃N) (6.0 equiv) dropwise via the addition funnel, ensuring the internal temperature remains below 10 °C.

-

Workup and Purification: After the addition is complete, stir for an additional hour at 0-10 °C. Quench the reaction with ice-cold water. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated. The crude isocyanide is then purified by column chromatography as described in Method A.

Synthetic Applications & Mechanistic Insights

The primary utility of this compound lies in the construction of polysubstituted five-membered heterocycles, which are privileged scaffolds in drug discovery.

The Van Leusen Imidazole Synthesis

A powerful application is the Van Leusen three-component reaction (vL-3CR) to form 1,4,5-trisubstituted imidazoles. The reaction couples an aldehyde, a primary amine, and the α-substituted TosMIC derivative in a one-pot process. The isopropyl group from the reagent becomes a substituent at the 5-position of the imidazole ring.

The causality of this transformation is rooted in the sequential reactivity of the functional groups.

Mechanistic Pillars:

-

Imine Formation: The aldehyde and primary amine first condense to form an aldimine, which serves as the electrophilic component.

-

Anion Formation: The base deprotonates the acidic α-carbon of this compound.

-

Cycloaddition: The TosMIC anion attacks the imine carbon in a nucleophilic fashion, followed by an intramolecular ring-closing step where the nitrogen of the former imine attacks the electrophilic isocyanide carbon. This forms a five-membered ring intermediate.

-

Aromatization: A subsequent proton transfer and base-mediated elimination of the highly stable p-toluenesulfinate anion drives the reaction to completion, yielding the aromatic imidazole product.[6]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound and its precursors require careful handling.

-

Toxicity: Isocyanides are toxic and should be handled with extreme caution in a well-ventilated fume hood. They can be metabolized to cyanide in the body.[4] Avoid inhalation, ingestion, and skin contact.

-

Reagents: Strong bases like sodium hydride and n-butyllithium are pyrophoric and react violently with water. Dehydrating agents like phosphorus oxychloride are corrosive and react with moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: The compound is moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (0-8 °C).[3]

Conclusion

This compound stands as a powerful, specialized reagent for the modern synthetic chemist. Its true value is realized not as a direct replacement for TosMIC, but as a strategic tool for accessing complex, substituted heterocycles that are otherwise challenging to prepare. By understanding the causal principles behind its synthesis and reactivity, as detailed in this guide, researchers in drug discovery and materials science can confidently employ this reagent to accelerate innovation and construct novel molecular architectures with designed functionalities.

References

-

Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]

-

Van Leusen, A. M., Bouma, R. J., & Possel, O. (1975). Phase-transfer mono-alkylation of tosylmethylisocyanide. Tetrahedron Letters, 16(39), 3487-3488. [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2003). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 80, 119. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multi-Component Reactions. [Link]

-

Van Leusen, A. M., Schut, J., Wildeman, J., & Strating, J. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]

-

Wikipedia contributors. (2023). TosMIC. Wikipedia, The Free Encyclopedia. [Link]

-

Tang, W., et al. (2021). Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group. Beilstein Journal of Organic Chemistry, 17, 2933–2940. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Phase-transfer mono-alkylation of tosylmethylisocyanide.☆ | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Unique Reactivity of Substituted Tosylmethyl Isocyanides

Abstract

This technical guide provides a comprehensive exploration of the unique reactivity of p-toluenesulfonylmethyl isocyanide (TosMIC) and its substituted derivatives. These reagents have emerged as exceptionally versatile building blocks in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds that are cornerstones of many pharmaceutical and agrochemical agents. This document delves into the fundamental principles governing the reactivity of TosMIC, detailing its trifunctional nature which underpins its broad utility. We will examine the synthesis of substituted TosMIC reagents, explore the mechanisms of their key transformations—including the renowned Van Leusen reaction and various cycloadditions—and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the powerful and often unique synthetic pathways enabled by this class of reagents.

Introduction: The Trifunctional Versatility of TosMIC

p-Toluenesulfonylmethyl isocyanide, commonly known as TosMIC, is a stable, odorless, crystalline solid that has become an indispensable tool in synthetic organic chemistry.[1][2][3] Its remarkable utility stems from a unique combination of three functional groups within a compact molecular framework:

-

The Isocyanide Group (-N≡C): This group exhibits dual reactivity. The carbon atom can act as a nucleophile or an electrophile and participates in crucial α-addition and cyclization reactions.[4][5]

-

The Acidic α-Methylene Group (-CH₂-): Positioned between two powerful electron-withdrawing groups (tosyl and isocyanide), the protons on this carbon are significantly acidic (pKa ≈ 14), allowing for easy deprotonation with common bases to form a nucleophilic carbanion.[3][4]

-

The Tosyl Group (p-CH₃C₆H₄SO₂-): This group serves a dual purpose. It activates the adjacent methylene group, enhancing its acidity, and functions as an excellent leaving group (as p-toluenesulfinic acid) in subsequent elimination steps, which is a key driving force for aromatization in many heterocyclic syntheses.[5][6][7]

This trifunctional nature makes TosMIC and its α-substituted derivatives powerful synthons for a multitude of chemical transformations, most notably in the synthesis of five-membered heterocycles like oxazoles, imidazoles, and pyrroles.[8][9]

Synthesis of Substituted Tosylmethyl Isocyanides

While TosMIC itself is commercially available, the synthesis of its α-substituted derivatives is crucial for creating more complex and diverse molecular structures.[5] Substitution at the α-carbon provides a direct route to polysubstituted heterocycles and introduces stereocenters that can influence the biological activity of target molecules.[10][11]

General Synthetic Approach: Alkylation of the TosMIC Anion

The most common method for preparing α-substituted TosMIC reagents is the mono-alkylation of the parent TosMIC.[10] The acidic α-proton is readily removed by a strong base to generate the TosMIC anion, which then acts as a nucleophile, attacking an alkyl halide or other suitable electrophile.[4][10]

Workflow for the Synthesis of α-Substituted TosMIC:

Caption: General workflow for the synthesis of α-substituted TosMICs.

Alternative Synthesis via Formamide Dehydration

An alternative and often scalable route involves the preparation of an N-formamide precursor, followed by dehydration to yield the isocyanide. This method avoids the direct handling of potentially volatile alkylating agents with the TosMIC anion.[11][12]

Experimental Protocol: Synthesis of 1-Ethyl-1-tosylmethyl isocyanide [11]

Step 1: Synthesis of N-(1-tosylpropyl)formamide

-

To a stirred solution of formamide (2.5 equiv.) in a 1:1 mixture of acetonitrile and toluene, add propanal (1.0 equiv.) and chlorotrimethylsilane (1.1 equiv.).

-

Heat the mixture to 50°C for 4-5 hours under a nitrogen atmosphere.

-

Add p-toluenesulfinic acid (1.5 equiv.) and continue heating at 50°C for another 4-5 hours.

-

Cool the reaction to room temperature, add tert-butyl methyl ether (TBME), followed by water.

-

Cool the mixture to 0°C to precipitate the product. Collect the solid by filtration, wash with cold TBME, and dry under vacuum.

Step 2: Dehydration to 1-Ethyl-1-tosylmethyl isocyanide

-

Suspend the N-(1-tosylpropyl)formamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add phosphorus oxychloride (2.0 equiv.) and stir for 5 minutes at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add triethylamine (6.0 equiv.) dropwise, maintaining the internal temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 30-45 minutes.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 1-Ethyl-1-tosylmethyl isocyanide as a solid.[11]

The Van Leusen Reaction: A Gateway to Heterocycles

The most celebrated application of TosMIC and its derivatives is the Van Leusen reaction, a powerful method for synthesizing nitriles, oxazoles, and imidazoles.[8][13] The specific product depends on the carbonyl-containing substrate and the reaction conditions.

Synthesis of Oxazoles from Aldehydes

The reaction of TosMIC with an aldehyde under basic conditions provides a direct and efficient route to 5-substituted oxazoles.[14][15] This transformation is a cornerstone of heterocyclic synthesis and is widely used in medicinal chemistry programs.[16]

Mechanism of the Van Leusen Oxazole Synthesis: The reaction proceeds via a [3+2] cycloaddition pathway.[15]

-

Deprotonation: A base abstracts the acidic α-proton from TosMIC to form the corresponding carbanion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

-

Cyclization (5-endo-dig): The newly formed alkoxide attacks the electrophilic isocyanide carbon in an intramolecular fashion to form a five-membered oxazoline ring intermediate.[13]

-

Elimination: The tosyl group is eliminated as p-toluenesulfinic acid, driven by the formation of the stable aromatic oxazole ring.[13][15]

Caption: Key steps in the Van Leusen oxazole synthesis.

Synthesis of Imidazoles from Imines (vL-3CR)

When an aldimine (formed in situ from an aldehyde and a primary amine) is used instead of an aldehyde, the Van Leusen reaction yields 1,4,5-trisubstituted imidazoles.[17][18] This three-component reaction (vL-3CR) is highly efficient for creating molecular diversity, as three different substituents can be introduced in a single pot.[5]

Mechanism of the Van Leusen Imidazole Synthesis: The mechanism is analogous to the oxazole synthesis. The TosMIC anion adds across the C=N double bond of the imine, followed by cyclization and elimination of the tosyl group to afford the aromatic imidazole.[5][13]

Caption: Workflow for the Van Leusen three-component imidazole synthesis (vL-3CR).

Synthesis of Nitriles from Ketones

With ketones, the reaction pathway diverges. The intermediate formed after cyclization cannot directly eliminate the tosyl group to form a stable aromatic ring.[13] Instead, after tautomerization and ring-opening, the intermediate is hydrolyzed (often with an alcohol present in the reaction mixture) to yield a nitrile, effectively achieving a one-carbon homologation of the ketone.[6][19]

[3+2] Cycloadditions for Pyrrole Synthesis

Beyond reactions with carbonyls and imines, the TosMIC anion is a potent 1,3-dipole synthon that readily participates in [3+2] cycloaddition reactions with electron-deficient alkenes.[7][20][21] This provides a powerful and convergent route to polysubstituted pyrroles, another critical heterocyclic motif in drug discovery.[22]

The reaction proceeds via a Michael-type addition of the TosMIC anion to the activated alkene, followed by intramolecular cyclization and elimination of the tosyl group.[22] The scope of this reaction is broad, accommodating a wide variety of electron-withdrawing groups on the alkene, such as esters, ketones, nitros, and sulfones.[22]

Table 1: Representative Applications of Substituted TosMICs in Heterocycle Synthesis

| Substrate Class | TosMIC Derivative | Key Reaction Type | Product Heterocycle | Reference(s) |

| Aromatic Aldehydes | Unsubstituted TosMIC | Van Leusen Reaction | 5-Aryl-oxazoles | [14] |

| Aldehydes & Amines | Aryl-substituted TosMIC | Van Leusen 3CR | 1,4,5-Trisubstituted Imidazoles | [18] |

| Ketones | Unsubstituted TosMIC | Van Leusen Reaction | Homologous Nitriles | [6][13] |

| Electron-deficient Alkenes | Unsubstituted & Substituted TosMICs | [3+2] Cycloaddition | Polysubstituted Pyrroles | [21][22] |

| Imines | Unsubstituted TosMIC | Cycloaddition | 1,5-Disubstituted Imidazoles | [17] |

| 3-Acetylcoumarin | Unsubstituted TosMIC | [3+2] Cycloaddition | Chromeno[3,4-c]pyrrols | [23] |

Conclusion: A Cornerstone of Modern Synthetic Strategy

Substituted tosylmethyl isocyanides are far more than simple C1 synthons; they are sophisticated and versatile reagents whose unique trifunctional character enables a vast array of powerful synthetic transformations. From the classic Van Leusen reactions that provide direct access to oxazoles, imidazoles, and nitriles, to the elegant [3+2] cycloadditions for pyrrole synthesis, TosMIC chemistry is a cornerstone of modern heterocyclic synthesis. For researchers in drug development and materials science, mastering the reactivity of these reagents opens efficient and modular pathways to novel molecular architectures with significant potential for biological activity and advanced applications. The ability to readily synthesize substituted TosMIC derivatives further expands this chemical space, allowing for the precise installation of desired functionality and the construction of highly complex, polysubstituted target molecules.

References

-

Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40, 5637-5638. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tosylmethyl Isocyanide (TosMIC): Your Key to Efficient Heterocyclic Synthesis. Available at: [Link]

-

Bentham Science Publishers. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Available at: [Link]

-

Gutiérrez, S., et al. (2018). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Available at: [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Available at: [Link]

-

Alcaide, B., et al. (2000). Heterocyclizations with Tosylmethyl Isocyanide Derivatives. A New Approach to Substituted Azolopyrimidines. The Journal of Organic Chemistry, 65(11), 3236–3241. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of oxazole derivatives from solid phase TosMIC. Available at: [Link]

-

Zhang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1693. Available at: [Link]

-

Sisko, J., et al. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(26), 4181–4183. Available at: [Link]

-

Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. Available at: [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Available at: [Link]

-

Zhang, X., et al. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 22(7), 1131. Available at: [Link]

-

Zhang, X., et al. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 22(7), 1131. Available at: [Link]

-

Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. Available at: [Link]

-

ResearchGate. (n.d.). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. Available at: [Link]

-

YouTube. (2021). Van Leusen Reaction. Available at: [Link]

-

Pharmarecipereview.com. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Available at: [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Available at: [Link]

-

ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Available at: [Link]

-

Synarchive. (n.d.). 1‑Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Available at: [Link]

-

Organic Chemistry Portal. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available at: [Link]

-

Xu, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2631. Available at: [Link]

-

Rzepa, H. (2013). How should one represent the anion of TosMIC?. Henry Rzepa's Blog. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Available at: [Link]

-

Wikipedia. (n.d.). TosMIC. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Available at: [Link]

-

University of St Andrews. (n.d.). SYNTHETIC APPLICATIONS OF TOSYLMETHYL ISOCYANIDE AND DERIVATIVES. Available at: [Link]

-

ResearchGate. (n.d.). Heterocyclizations with Tosylmethyl Isocyanide Derivatives. A New Approach to Substituted Azolopyrimidines | Request PDF. Available at: [Link]

Sources

- 1. TosMIC - Enamine [enamine.net]

- 2. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. TosMIC - Wikipedia [en.wikipedia.org]

- 4. varsal.com [varsal.com]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 14. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 15. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Isopropyl-1-tosylmethyl isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 1-Isopropyl-1-tosylmethyl isocyanide (iso-TosMIC). As a member of the versatile α-substituted tosylmethyl isocyanide family of reagents, iso-TosMIC is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Understanding its thermal characteristics is paramount for safe handling, storage, and application in synthetic protocols. This document synthesizes information from analogous compounds and foundational chemical principles to delineate the expected thermal behavior, plausible decomposition pathways, and recommended analytical methodologies for the empirical study of iso-TosMIC.

Introduction to this compound

This compound (CAS No: 58379-84-3) is a derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC).[1][3] The parent TosMIC is a cornerstone reagent in organic synthesis, notably for its role in the Van Leusen reaction to form nitriles, oxazoles, and imidazoles.[4][5] The introduction of an isopropyl group at the α-carbon modifies the steric and electronic properties of the reagent, influencing the outcomes of synthetic transformations and the properties of the resulting products.

The unique chemical architecture of iso-TosMIC, featuring a good leaving group (tosyl), a reactive isocyanide moiety, and an acidic α-proton, underpins its synthetic utility.[5][6] However, this inherent reactivity also suggests a potential for thermal instability. This guide aims to provide a detailed understanding of this aspect, which is critical for its effective and safe utilization.

Table 1: Compound Identification and Properties

| Identifier | Value |

| IUPAC Name | 1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene[2] |

| CAS Number | 58379-84-3[1] |

| Molecular Formula | C₁₂H₁₅NO₂S[1] |

| Molecular Weight | 237.32 g/mol [1] |

| Appearance | Yellow solid[1] |

| Storage Conditions | 0-8 °C[1] |

Thermal Stability Profile

Qualitative Assessment from Analogous Compounds

Isocyanides analogous to α-tosylbenzyl isocyanide have been reported to be thermally unstable at temperatures exceeding 80°C.[7][8] For these compounds, it is recommended to avoid heating above 35-40°C to ensure a margin of safety.[7] The parent compound, TosMIC, is a stable solid at room temperature.[9][10][11] The introduction of an alkyl substituent at the α-carbon, such as an isopropyl group, may influence this stability. The electron-donating nature of the isopropyl group could potentially have a modest stabilizing or destabilizing effect, but empirical determination is essential for specific applications. Given the data on analogous compounds, it is prudent to treat this compound as a thermally sensitive material.

Anticipated Thermal Events

Based on the analysis of similar organic molecules containing sulfonyl and isocyanide groups, the following thermal events can be anticipated upon heating this compound:

-

Melting: As a solid, the compound will exhibit a melting endotherm. This may be closely followed by or overlap with the onset of decomposition.

-

Decomposition: An exothermic decomposition is expected, likely involving the cleavage of the C-S bond and fragmentation of the molecule.

Plausible Decomposition Pathway and Products

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bond in the molecule. The carbon-sulfur bond is a plausible candidate for initial scission due to the stability of the resulting p-toluenesulfinate anion (a good leaving group).

A proposed decomposition pathway can be outlined as follows:

-

Initiation: Homolytic or heterolytic cleavage of the C-S bond to generate a sulfonyl radical/anion and an isocyanide-stabilized radical/cation.

-

Fragmentation/Rearrangement: The resulting isopropyl isocyanide fragment is unstable and likely to undergo further fragmentation or rearrangement.

-

Formation of Volatile Products: The decomposition is expected to produce a mixture of smaller, gaseous molecules.

Based on the known hazardous decomposition products of the parent TosMIC, the anticipated products for the isopropyl derivative include:[7]

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Sulfur oxides (SOx)

-

Volatile organic compounds derived from the isopropyl and tosyl groups.

Caption: Plausible thermal decomposition pathway for this compound.

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition and the temperature of maximum decomposition rate.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a controlled heating rate, typically 10°C/min.[7]

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset).

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (T_max).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[13]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point observed in TGA.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Caption: Experimental workflow for the thermal analysis of iso-TosMIC.

Safety, Handling, and Storage

Given the likely thermal instability of this compound and the hazardous nature of its potential decomposition products, strict safety precautions are imperative.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight, at the recommended temperature of 0-8°C.[1]

-

Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Heating: When using this reagent in chemical reactions, apply heat cautiously and under controlled conditions. Use a well-regulated heating mantle or oil bath and avoid localized overheating. Monitor the reaction temperature closely.

Conclusion

This compound is a valuable synthetic reagent whose utility must be balanced with a thorough understanding of its thermal properties. While specific quantitative data for this compound is limited, evidence from analogous compounds strongly suggests that it is a thermally sensitive material. The decomposition is likely to be exothermic and produce hazardous gaseous byproducts. For any application involving heating, it is strongly recommended that the thermal stability be empirically determined using standard techniques such as TGA and DSC. The protocols and plausible decomposition pathways outlined in this guide provide a framework for the safe and effective use of this compound in research and development.

References

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Rzepa, H. S. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Retrieved from [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties. Retrieved from [Link]

-

Wikipedia. (2023). TosMIC. Retrieved from [Link]

-

van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 417–666. Retrieved from [Link]

-

ChemSrc. (2025). Tosylmethyl isocyanide | CAS#:36635-61-7. Retrieved from [Link]

-

Wikipedia. (2023). Differential scanning calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC curves obtained via nonlinear fitting for the isocyanate excess.... Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]

-

PubChem. (n.d.). Tosylmethyl isocyanide | C9H9NO2S | CID 161915. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No : 58379-84-3. Retrieved from [Link]

-

Gopinath, V., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

Angene. (n.d.). This compound | 58379-84-3. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. TosMIC - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 11. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-Isopropyl-1-tosylmethyl isocyanide in Organic Solvents

Publication Date: January 7, 2026

Audience: Researchers, scientists, and drug development professionals.Abstract

1-Isopropyl-1-tosylmethyl isocyanide, a derivative of Tosylmethyl isocyanide (TosMIC), is a versatile reagent in organic synthesis, valued for its role as a building block in creating complex molecules, potential drug candidates, and advanced materials.[1][2] Its efficacy in synthetic applications is critically dependent on its solubility in the chosen reaction solvent. This guide provides a comprehensive overview of the solubility characteristics of this compound class, addresses the theoretical principles governing this behavior, and presents a standardized protocol for experimentally determining solubility. While precise quantitative data for the isopropyl derivative is scarce in public literature, this guide consolidates qualitative information based on the parent compound, TosMIC, and common reaction conditions to provide a reliable framework for laboratory practice.

Introduction to this compound

This compound belongs to a class of highly functionalized isocyanide reagents. The parent compound, TosMIC, is a stable, odorless, crystalline solid, which makes it a safer and more manageable alternative to many volatile and malodorous isocyanides.[3][4] The structure of these compounds is defined by three key functional components:

-

An Isocyanide Group (-N≡C): This group's carbon atom exhibits carbene-like reactivity, enabling it to participate in a variety of α-addition and cycloaddition reactions.[4][5]

-

A Tosyl Group (p-CH₃C₆H₄SO₂-): This acts as an excellent leaving group and, along with the isocyanide, activates the adjacent α-carbon.[4]

-

An Acidic α-Carbon: The hydrogen on this carbon (in the parent TosMIC) is readily deprotonated under basic conditions, forming a key nucleophilic intermediate.[4] In the case of the 1-isopropyl derivative, this position is substituted, altering its reactivity profile.

The solubility of this reagent is paramount as it directly influences reaction kinetics, homogeneity, and overall yield in synthetic protocols.[3] Understanding its behavior in various organic solvents is essential for rational solvent selection and process optimization.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like".[6] The molecule's overall polarity is a composite of its constituent parts: the bulky, nonpolar isopropyl group, the highly polar sulfonyl (SO₂) moiety within the tosyl group, and the polar isocyanide group.

-

Polar Aprotic Solvents (e.g., THF, DME, DMSO, Acetonitrile): These solvents are generally excellent choices for dissolving TosMIC and its derivatives. Their polarity can effectively solvate the polar tosyl and isocyanide groups, while their organic nature accommodates the nonpolar aromatic ring and alkyl substituents. Reaction examples frequently cite the use of tetrahydrofuran (THF), dimethoxyethane (DME), and dimethyl sulfoxide (DMSO).[3][4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While some solubility is expected, it is often limited.[7] The tosyl group can act as a hydrogen bond acceptor, but the bulk of the molecule is nonpolar. Furthermore, these solvents can react with the deprotonated TosMIC anion, making them suitable as reagents in specific steps (e.g., quenching) but less so as primary solvents for the initial dissolution.[3][4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in purely nonpolar solvents is expected to be low. While the aromatic ring and isopropyl group have nonpolar character, the highly polar sulfonyl and isocyanide groups prevent effective dissolution.

-

Water: TosMIC and its derivatives are considered insoluble or only slightly soluble in water.[4][8]

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | THF, DME, DMSO, CH₂Cl₂, CHCl₃ | Soluble to Highly Soluble | These solvents effectively solvate the polar tosyl and isocyanide functionalities. THF, DME, and DMSO are commonly used as reaction solvents for TosMIC-based reactions.[3][4][7] |

| Ethers | Diethyl Ether (Et₂O) | Slightly Soluble to Soluble | Less polar than THF, leading to reduced but still significant solubility. Often used during workup procedures.[3][7] |

| Esters | Ethyl Acetate (EtOAc) | Soluble | A common solvent for extraction and chromatography of reaction mixtures involving TosMIC, indicating good solubility.[7] |

| Aromatic | Toluene, Benzene | Slightly Soluble to Soluble | The aromatic ring of the solvent can interact favorably with the tosyl group's phenyl ring via π-stacking.[7] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Slightly Soluble | Solubility is limited due to the large nonpolar portion of the molecule. These are often used as co-solvents or reactants rather than primary solvents.[3][7] |

| Halogenated (Alkane) | Dichloromethane (CH₂Cl₂) | Soluble | Its moderate polarity and ability to engage in dipole-dipole interactions make it a suitable solvent.[7] |

| Hydrocarbons | Hexane, Heptane | Insoluble to Very Slightly Soluble | The high polarity of the sulfonyl and isocyanide groups prevents dissolution in nonpolar aliphatic solvents. |

| Water | H₂O | Insoluble | The compound is overwhelmingly organic and nonpolar in character compared to water.[4] |

Experimental Protocol: Determining Equilibrium Solubility

To obtain precise, quantitative solubility data in a specific solvent system, a standardized experimental protocol is required. The shake-flask method is a reliable and widely accepted technique.[6]

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment

-

This compound (≥97% purity)[2]

-

Solvent of interest (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. For fine suspensions, centrifugation may be necessary to pellet the undissolved solid.[6]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the precise concentration of the solute.

-

Calculation: Calculate the original solubility, accounting for the dilution factor. Report the result in standard units such as mg/mL or mol/L at the specified temperature.

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its solutions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9][10][11]

-

Ventilation: Handle the compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Moisture Sensitivity: TosMIC and its derivatives may decompose upon exposure to moisture or water.[9] Store the solid reagent in a tightly closed container in a cool, dry place, preferably refrigerated and protected from moisture.[9]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic reagent whose utility is directly linked to its solubility characteristics. It exhibits high solubility in polar aprotic solvents like THF, DME, and DMSO, making them ideal choices for reactions. Its solubility is limited in alcohols and very low in nonpolar hydrocarbons and water. For novel applications or solvent systems, the quantitative shake-flask method detailed in this guide provides a robust framework for determining precise solubility, enabling researchers to optimize reaction conditions and ensure procedural success.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%.

- AK Scientific, Inc. (n.d.). Tosylmethyl isocyanide Safety Data Sheet.